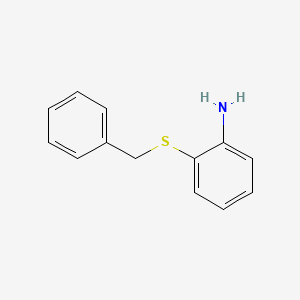

2-(Benzylthio)aniline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-benzylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NS/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLYJTSQMGIQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979294 | |

| Record name | 2-(Benzylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832862 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6325-92-4 | |

| Record name | 2-[(Phenylmethyl)thio]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6325-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzylthio)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006325924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6325-92-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Benzylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzylthio)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Benzylthio Aniline and Its Derivatives

Classical Synthetic Routes

Traditional methods for synthesizing 2-(benzylthio)aniline often involve the direct formation of the thioether bond by reacting precursor molecules containing the necessary aniline (B41778) and benzylthiol moieties.

Reaction of 2-chloroaniline (B154045) with benzylthiol

One classical approach involves the nucleophilic substitution reaction between an activated aryl halide and a thiol. Specifically, the synthesis can be envisioned through the reaction of 2-chloroaniline with benzylthiol. In a related nickel-catalyzed coupling reaction, chloroarenes have been successfully coupled with zinc thiolates. For instance, N,N-Dimethyl-3-chloroaniline reacts with heptanethiol in the presence of a zinc reagent and N-methyl-2-pyrrolidone (NMP) as a co-solvent at 60°C, yielding the corresponding thioether in 90% yield uni-tuebingen.de. This type of cross-coupling reaction provides a template for the potential synthesis of this compound from 2-chloroaniline and a suitable benzylthiol derivative.

Condensation of 2-aminothiophenol (B119425) with benzyl (B1604629) chloride

A highly direct and common method for preparing this compound is the S-alkylation of 2-aminothiophenol with benzyl chloride. This reaction leverages the nucleophilicity of the thiol group on the 2-aminothiophenol to displace the chloride from benzyl chloride, forming the desired thioether linkage. This starting material, S-benzyl ortho-aminothiophenol, is the direct product of this condensation and serves as a crucial precursor for further chemical modifications researchgate.netresearchgate.net. For example, it can be subsequently reacted with various aldehydes, such as 4-pyridine carboxaldehyde, to produce Schiff base derivatives researchgate.netresearchgate.net. The initial condensation is a foundational step in creating a wide array of more complex molecules built upon the this compound scaffold researchgate.net.

Table 1: Comparison of Classical Synthetic Routes

| Route | Starting Materials | Key Transformation | General Conditions |

| 2.1.1 | 2-chloroaniline, Benzylthiol | Nucleophilic Aromatic Substitution / Cross-Coupling | Metal catalysis (e.g., Nickel), Base, Solvent (e.g., NMP) |

| 2.1.2 | 2-aminothiophenol, Benzyl chloride | S-alkylation (Condensation) | Base, Solvent |

Advanced and Green Synthesis Approaches

Recent advancements in synthetic chemistry have led to the development of more sophisticated and environmentally benign methods. These include one-pot procedures, microwave-assisted reactions, and catalyst-free pathways that offer significant advantages in terms of efficiency, reduced waste, and operational simplicity.

One-pot two-step synthesis from 2-nitrofluorobenzene and benzyl mercaptan

A one-pot, two-step protocol offers an efficient route to related aniline derivatives, which can be conceptually applied here. This strategy often involves an initial nucleophilic aromatic substitution (SNAr) followed by a reduction or cyclization step in the same reaction vessel. For instance, a methodology for preparing 2-aryl-benzimidazole N-oxides starts with the SNAr reaction of an o-nitrohalobenzene with an amine, followed by a cyclization, all performed in a one-pot sequence using microwave heating mdpi.com. A similar logic can be applied to the synthesis of this compound, where 2-nitrofluorobenzene would first react with benzyl mercaptan (thiol) in an SNAr reaction, followed by the in-situ reduction of the nitro group to an amine. This approach streamlines the process by avoiding the isolation of the intermediate nitro-thioether compound.

Microwave-assisted reactions with green solvents for Schiff base ligands derived from this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. researchgate.net This technology is particularly aligned with the principles of green chemistry, especially when paired with environmentally friendly solvents. researchgate.netresearchgate.net Research has demonstrated the successful synthesis of novel Schiff base ligands derived from this compound and various substituted benzaldehydes in nearly quantitative yields using microwave irradiation and green solvents. researchgate.net This method stands in contrast to conventional heating techniques, offering benefits such as reduced energy consumption and the limitation of hazardous solvent use. researchgate.netresearchgate.net The use of microwave heating can significantly shorten reaction times, from hours to mere seconds in some cases, while improving product yields. nih.gov

Catalyst- and additive-free imine condensation-isoaromatization pathways for 2-benzyl N-substituted anilines

A novel and efficient method for synthesizing 2-benzyl N-substituted anilines has been developed that proceeds without the need for any metal catalysts or additives. beilstein-journals.orgnih.govbeilstein-journals.org This reaction involves the condensation of (E)-2-arylidene-3-cyclohexenones with primary amines. nih.gov The process occurs through a sequential pathway of imine condensation followed by an isoaromatization step. beilstein-journals.orgbeilstein-journals.org This transformation is notable for its mild reaction conditions, operational simplicity, and high yields (ranging from acceptable to 82%). nih.govbeilstein-journals.org The absence of a catalyst or any additives makes this a more environmentally friendly and cost-effective alternative to classical methods like the Friedel–Crafts reaction, which often require harsh conditions. nih.govbeilstein-journals.org

Table 2: Summary of Advanced Synthesis Approaches

| Approach | Key Features | Reactants Example | Advantages |

| 2.2.1 One-Pot Synthesis | Combines multiple reaction steps without isolating intermediates. | 2-nitrofluorobenzene, Benzyl mercaptan | Increased efficiency, reduced waste, time-saving. mdpi.com |

| 2.2.2 Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. | This compound, Substituted benzaldehydes | Rapid reaction times, high yields, energy efficiency, use of green solvents. researchgate.netnih.gov |

| 2.2.3 Catalyst-Free Condensation | Relies on inherent reactivity of substrates. | (E)-2-arylidene-3-cyclohexenones, Primary amines | No metal catalyst/additives, mild conditions, operational simplicity. beilstein-journals.orgnih.govbeilstein-journals.org |

Synthesis of Functionalized Derivatives

The functionalization of the this compound scaffold has led to the development of several classes of derivatives with potential biological applications. Key among these are compounds featuring nitrogen-containing heterocyclic rings and Schiff base ligands.

Derivatives with Nitrogen-Containing Heterocycles

The incorporation of heterocyclic moieties such as pyrimidines and oxadiazoles (B1248032) onto the this compound framework has been a primary focus of synthetic efforts.

A series of novel 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines have been synthesized through the condensation of 2-thiopyrimidines with appropriate electrophiles. scirp.org The general synthetic route involves a nucleophilic substitution reaction where the sulfur atom of the 2-thiopyrimidine displaces a halide from a benzyl halide or 2-(chloromethyl)-1H-benzimidazole. scirp.org

The synthesis of 2-benzylthio-pyrimidines is typically carried out by reacting 2-thiopyrimidines with various substituted benzyl halides in dimethylformamide (DMF) using potassium carbonate (K2CO3) as the base. scirp.org This method allows for the introduction of diverse functional groups onto the aromatic ring of the benzyl moiety, including methyl, fluoro, chloro, methyl carboxylate, and nitro groups. scirp.org The yields for these reactions are reported to be in the range of 50% to 94%. scirp.orgscirp.org

For the synthesis of 2-(benzimidazolylmethylthio)pyrimidine derivatives, 2-thiopyrimidines are reacted with 2-(chloromethyl)-1H-benzimidazole. scirp.org This reaction is effectively conducted in tetrahydrofuran (B95107) (THF) with triethylamine (B128534) (Et3N) serving as the base. scirp.orgscirp.org The resulting benzimidazole-containing compounds have been obtained in yields of 55% to 60%. scirp.orgscirp.org All synthesized compounds are typically characterized using 1H NMR, 13C NMR, and HRMS spectra to confirm their structures. scirp.orgscirp.org

Table 1: Synthesis of Pyrimidine Derivatives

| Product Type | Reactants | Solvent | Base | Yield Range |

|---|---|---|---|---|

| 2-(Benzylthio)pyrimidines | 2-Thiopyrimidines, Benzyl halides | DMF | K₂CO₃ | 50-94% scirp.org |

| 2-(Benzimidazolylmethylthio)pyrimidines | 2-Thiopyrimidines, 2-(Chloromethyl)-1H-benzimidazole | THF | Et₃N | 55-60% scirp.org |

A series of 2-(benzylthio)-5-aryloxadiazole derivatives have been designed and synthesized, with many being reported for the first time. nih.gov The synthesis of these compounds is a key step in developing new molecules for biological evaluation. nih.govresearchgate.net The general structure consists of a central 1,3,4-oxadiazole (B1194373) ring substituted at the 2-position with a benzylthio group and at the 5-position with various aryl groups. nih.govlookchem.com The characterization of these novel compounds is confirmed through methods such as 1H NMR, mass spectrometry, and elemental analysis. nih.govresearchgate.net

Novel 2,5-disubstituted 1,3,4-oxadiazole derivatives can be synthesized from 2-(benzylamino)benzoic acid precursors. researchgate.net A common and efficient method involves the cyclodehydration of acid hydrazides with various carboxylic acids. nahrainuniv.edu.iq In this context, a 4-(benzylamino)benzohydrazide, derived from the corresponding benzoic acid, is reacted with different substituted aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nahrainuniv.edu.iqimpactfactor.org

The reaction mixture is typically refluxed for several hours. impactfactor.org After completion, the excess phosphorus oxychloride is removed, and the mixture is poured into crushed ice to precipitate the product. impactfactor.org The crude solid is then filtered, washed, and recrystallized, often from ethanol, to yield the purified 2,5-disubstituted 1,3,4-oxadiazole derivatives. impactfactor.orgnih.gov This synthetic approach is valued for its operational simplicity and effectiveness in producing a wide range of oxadiazole compounds. nahrainuniv.edu.iq

Schiff Base Ligand Synthesis

The synthesis of Schiff base ligands is a cornerstone of coordination chemistry, often involving the condensation of a primary amine with a carbonyl compound. scispace.com

Novel Schiff base ligands are synthesized from this compound and various substituted benzaldehydes. researchgate.netresearchgate.net The synthesis is a condensation reaction where the primary amine group of this compound reacts with the carbonyl group of an aldehyde to form an imine or azomethine group (-C=N-). scispace.com This reaction can be performed using environmentally friendly techniques, such as microwave-assisted reactions in green solvents, leading to almost quantitative yields. researchgate.netresearchgate.net

A variety of substituted benzaldehydes have been used to create a library of Schiff base ligands. researchgate.net For instance, a novel Schiff base, 2-(((2-(benzylthio)phenyl)imino)methyl)-4-chlorophenol, and its corresponding metal complexes have been successfully prepared and characterized. acs.org The resulting ligands, which can act as bidentate NS donors, are then used to form coordination complexes with various transition metals like cobalt, nickel, copper, and zinc. researchgate.netacs.org

Table 2: Examples of Substituted Benzaldehydes Used in Schiff Base Synthesis with this compound

| Substituted Benzaldehyde (B42025) | Reference |

|---|---|

| 3,5-di-tert-butyl-2-hydroxybenzaldehyde | researchgate.netresearchgate.net |

| 3,5-dibromo-2-hydroxybenzaldehyde | researchgate.netresearchgate.net |

| 2-hydroxy-4-methylbenzaldehyde | researchgate.netresearchgate.net |

| 4-chlorophenol derivative | acs.org |

| Pyrrole-2-carboxaldehyde | researchgate.net |

From this compound and pyrrole-2-carboxaldehyde

The reaction between this compound and pyrrole-2-carboxaldehyde results in the formation of a Schiff base, which can act as a versatile ligand in coordination chemistry. A series of novel metal complexes involving this Schiff base have been synthesized and characterized. researchgate.net

The Schiff base ligand, formed from the condensation of this compound and pyrrole-2-carboxaldehyde, coordinates with various transition metal ions, including copper(II), nickel(II), zinc(II), and cobalt(II). researchgate.net Spectroscopic analysis confirms that the ligand behaves as an NS-bidentate ligand. researchgate.netresearchgate.net The resulting metal complexes have been characterized using a range of techniques, including FT-IR, UV-Visible spectroscopy, elemental analysis, ¹H-NMR, ESI-MS, and magnetic susceptibility measurements. researchgate.netresearchgate.net Studies suggest that these complexes typically acquire a square planar geometry. researchgate.net

Table 1: Characterization Data for Metal Complexes of Schiff Base from this compound and pyrrole-2-carboxaldehyde

| Metal Ion | Complex Geometry | Characterization Methods |

|---|---|---|

| Copper(II) | Square Planar | FT-IR, UV-Vis, Elemental Analysis, ESI-MS, Magnetic Susceptibility |

| Nickel(II) | Square Planar | FT-IR, UV-Vis, Elemental Analysis, ESI-MS, Magnetic Susceptibility |

| Zinc(II) | Square Planar | FT-IR, UV-Vis, Elemental Analysis, ESI-MS, Magnetic Susceptibility |

| Cobalt(II) | Square Planar | FT-IR, UV-Vis, Elemental Analysis, ESI-MS, Magnetic Susceptibility |

From this compound and 2-hydroxy-5-methylbenzene-1,3-dialdehyde

A multidentate Schiff base ligand, denoted as HL, is synthesized through the condensation of this compound and 2-hydroxy-5-methylbenzene-1,3-dialdehyde in a 2:1 molar ratio in ethanol. lookchem.com This preformed ligand is then utilized in the synthesis of a binuclear copper(II) complex. lookchem.com

The reaction of the ligand HL with copper(II) perchlorate (B79767) hexahydrate in a 1:2 ratio in methanol (B129727) yields a binuclear µ-hydroxo Cu(II) complex with the composition Cu₂(L)(µ-OH)₂. lookchem.com X-ray diffraction analysis has confirmed the structure of this complex. lookchem.comresearchgate.net The analysis revealed that the ligand coordinates to each of the two copper(II) centers through its oxygen, nitrogen, and sulfur atoms (O, N, S coordination). lookchem.com The geometry at each copper center is a distorted square pyramid, with the two copper atoms being bridged by a µ-phenoxo and a µ-hydroxo oxygen atom. lookchem.comresearchgate.net The structure is further stabilized by hydrogen bonds involving solvent water molecules and perchlorate anions. lookchem.com

The characterization of the ligand and the complex was performed using various spectroscopic methods. lookchem.com

Table 2: Spectroscopic Data for the Ligand (HL) and its Binuclear Cu(II) Complex

| Compound | ¹H NMR (in CDCl₃) | FT-IR (KBr pellet, cm⁻¹) | Electronic Spectra (in Methanol) |

|---|---|---|---|

| Ligand (HL) | Available | Available | Available |

| Cu₂(L)(µ-OH)₂ | Not Applicable | Available | Available |

Organomercurial Derivatives of 2-(Benzylthio)-N-(benzylidene)anilines

The mercuration of Schiff bases derived from this compound represents a method for the synthesis of organometallic derivatives. Specifically, the reaction has been studied for 2-(benzylthio)-N-(benzylidene)anilines, which are formed by condensing this compound with para-substituted benzaldehydes. researchgate.net

Research into the regioselective mercuration of these compounds has shown that the reaction with mercury(II) acetate (B1210297), followed by the addition of lithium chloride, directs the mercury atom to a specific position on the molecule. researchgate.net Spectroscopic analysis, including IR and ¹H NMR, of the resulting organomercurial compounds indicates that the mercury atom is attached to the para-position of the N-phenyl ring of the benzylidene aniline structure. researchgate.net This regioselectivity is a key finding in the synthesis of these specific organomercurial derivatives. researchgate.net

Table 3: Summary of Mercuration Reaction

| Reactants | Product Type | Key Finding | Supporting Analysis |

|---|---|---|---|

| 2-(Benzylthio)-N-(benzylidene)anilines, Hg(OAc)₂, LiCl | Organomercurial derivative | Mercury is directed to the para-position of the N-phenyl ring. | IR, ¹H NMR |

Spectroscopic and Structural Elucidation Studies of 2 Benzylthio Aniline Systems

Advanced Spectroscopic Techniques for Characterization

The characterization of 2-(Benzylthio)aniline and its related systems is accomplished through a suite of advanced spectroscopic techniques. Each method offers unique insights into the molecular structure, bonding, and electronic environment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the aromatic protons appear as a multiplet in the range of δ 6.60–7.52 ppm. niscpr.res.in The two protons of the methylene (B1212753) bridge (–CH₂–) are observed as a sharp singlet at approximately δ 3.96 ppm. niscpr.res.in The amine (–NH₂) protons present a broad, exchangeable signal around δ 4.30 ppm. niscpr.res.in

¹³C NMR spectroscopy complements the proton data by mapping the carbon skeleton. For derivatives of this compound, such as its Schiff base with pyridine-4-carboxaldehyde, specific carbon signals have been assigned. researchgate.net The methylene carbon (–CH₂) typically appears around δ 36.9 ppm. researchgate.net The carbon atoms of the aniline (B41778) ring and the benzyl (B1604629) group resonate in the aromatic region, generally between δ 117 and δ 150 ppm. researchgate.netnih.gov The carbon atom attached to the sulfur (C-S) and the carbon attached to the nitrogen (C-N) have distinct chemical shifts that are sensitive to substitution on the aromatic rings. researchgate.netresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and a Derivative Data is based on a derivative, 2-Benzylsulfanyl-N-(1,3-dimethylimidazolidin-2-ylidene)aniline and this compound itself.

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Methylene (–CH₂) | ~3.96 - 4.11 niscpr.res.innih.gov | ~36.6 - 36.9 researchgate.netnih.gov |

| Amine (–NH₂) | ~4.30 (broad) niscpr.res.in | N/A |

| Aromatic (Ar-H) | ~6.60 - 7.52 niscpr.res.in | ~117 - 150 researchgate.netnih.gov |

Note: Chemical shifts can vary based on the solvent and specific derivative structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and bonding arrangements within this compound systems. The IR spectrum provides information on characteristic vibrational modes. For instance, Schiff base derivatives of this compound show a strong absorption band for the imine (C=N) stretch around 1623 cm⁻¹. researchgate.net The N-H stretching vibrations of the primary amine in the parent compound are also readily identifiable. researchgate.net

Raman spectroscopy offers complementary data, particularly for symmetric non-polar bonds. In studies of 2-(benzylthio)-N-{pyridinylmethylidene}anilines, both IR and Raman spectra were analyzed in conjunction with theoretical calculations to assign the major vibrational modes of the molecules. researchgate.netmolaid.com This combined approach allows for a more complete and accurate vibrational analysis. elsevier.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound and its derivatives, confirming their elemental composition and structural features. researchgate.netresearchgate.netrsc.org The compound's molecular formula is C₁₃H₁₃NS, corresponding to a calculated exact mass of approximately 215.08 Da. nih.gov

In Electron Ionization Mass Spectrometry (EI-MS), a common fragmentation pathway involves the cleavage of the benzylic C-S bond. This leads to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) from the benzyl group, which gives a characteristic peak at a mass-to-charge ratio (m/z) of 91. researchgate.netnih.gov This fragment is often the base peak in the spectrum. researchgate.net For a Schiff base derivative, the molecular ion peak [M]⁺ was observed at m/z 302, with other significant fragments at m/z 213, corresponding to the loss of the benzyl group. researchgate.net

UV-Visible Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. researchgate.net The spectrum of this compound is characterized by absorption bands arising from π→π* transitions in the phenyl and aniline aromatic rings. The combination of the aniline chromophore and the thioether auxochrome influences the position and intensity of these absorption maxima. matanginicollege.ac.in

Studies on Schiff base ligands derived from this compound show that the electronic spectra are altered upon complexation with metal ions or modification of the chemical structure. researchgate.netbohrium.com These changes, such as shifts in the absorption wavelength (λmax), are indicative of changes in the electronic structure of the conjugated system. bohrium.com For example, the formation of a croconaine derivative with two this compound units results in a highly sensitive optical probe for detecting metal ions like Hg²⁺. colab.ws

Elemental Analysis

Elemental analysis is a fundamental technique used to verify the empirical formula of a synthesized compound. It provides the percentage composition of elements (typically Carbon, Hydrogen, and Nitrogen). For derivatives of this compound, the experimentally determined percentages are compared against the theoretically calculated values to confirm the purity and identity of the compound. researchgate.netbohrium.com

Table 2: Elemental Analysis Data for a this compound Derivative (C₁₉H₁₆N₂S) researchgate.net

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 74.97 | 74.59 |

| Hydrogen (H) | 5.30 | 5.39 |

Computational Chemistry and Theoretical Investigations

Computational chemistry, particularly using Density Functional Theory (DFT), plays a vital role in complementing experimental data and providing deeper insight into the structural and electronic properties of this compound systems. dntb.gov.uaacs.org

Theoretical studies are used to optimize molecular geometries, predict vibrational frequencies, and analyze electronic properties like HOMO-LUMO energy gaps and molecular electrostatic potential maps. researchgate.netacs.org For instance, research on Schiff base derivatives of this compound has utilized DFT methods like B3LYP and B3PW91 with various basis sets (e.g., LanL2DZ, 6-31++G(d,p)) to model the molecular structure and vibrational spectra. researchgate.net

The results of these calculations are often compared with experimental data from X-ray crystallography, NMR, IR, and Raman spectroscopy. researchgate.net This comparative approach helps to validate the computational models and provides a robust assignment of experimental spectra. researchgate.net Theoretical investigations have shown that the B3PW91/LanL2DZ level of theory provides a good balance of accuracy and computational cost for predicting the structural and vibrational properties of these systems. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) calculations are employed to predict electronic absorption spectra, which can then be correlated with experimental UV-Vis data. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic characteristics of molecular systems. For derivatives of this compound, DFT calculations provide profound insights into their geometric arrangement, vibrational modes, and electronic behavior, which are fundamental to understanding their chemical reactivity and properties.

Structural optimization is a fundamental DFT procedure used to determine the lowest energy, and thus most stable, three-dimensional conformation of a molecule. For systems based on this compound, this process involves calculating the molecule's energy at various atomic arrangements until a true minimum on the potential energy surface is located. irjweb.com This optimized geometry is crucial as it serves as the basis for all subsequent property calculations. Studies on Schiff bases derived from this compound have employed methods like B3LYP and B3PW91 with basis sets such as 6-311+G(d,p) or LanL2DZ to achieve this optimization. researchgate.netresearchgate.net

Once the optimized structure is obtained, vibrational frequency analysis can be performed. This calculation predicts the molecule's infrared (IR) and Raman spectral bands. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of chemical bonds. acs.org These theoretical spectra are invaluable for interpreting experimental spectroscopic data and assigning specific vibrational modes to observed peaks. researchgate.net For instance, in studies of 2-(benzylthio)-N-{pyridinylmethylidene}anilines, DFT calculations helped assign the major contributors to the vibrational modes of the compounds. researchgate.net

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-S | 1.78 Å |

| C-N (imine) | 1.29 Å | |

| N-H (amine) | 1.01 Å | |

| Bond Angle | C-S-C | 103.5° |

| C-N=C (imine) | 121.0° | |

| C-C-N (aniline ring) | 120.5° |

This table is interactive. You can sort and filter the data.

DFT calculations are extensively used to explore the electronic landscape of molecules. Key properties include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netnih.gov A small energy gap suggests that a molecule is more reactive as it requires less energy to undergo electronic transitions. nih.gov

The Molecular Electrostatic Potential (MEP) surface is another vital electronic property derived from DFT. The MEP map provides a visual representation of the charge distribution on the molecule's surface. irjweb.com Different colors on the MEP surface indicate regions of varying electrostatic potential; typically, red denotes electron-rich areas (negative potential) that are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential) prone to nucleophilic attack. irjweb.com

Mulliken charge analysis quantifies the electrostatic charge on each atom in the molecule. researchgate.net This provides a numerical basis for identifying reactive sites and understanding the charge transfer phenomena within the molecule. researchgate.net

Table 2: Calculated Electronic Properties for a Schiff Base Ligand Derived from this compound

| Property | Value (eV) |

| HOMO Energy | -5.98 |

| LUMO Energy | -2.46 |

| Energy Gap (ΔE) | 3.52 |

Source: Adapted from findings on related structures. researchgate.netresearchgate.net

A crucial aspect of computational chemistry is the validation of theoretical models against experimental results. For this compound systems, calculated structural parameters like bond lengths and angles are often compared with data obtained from single-crystal X-ray diffraction. researchgate.net Studies on related compounds show that functionals like B3PW91/6-31++G(d,p) can provide structural predictions that are highly accurate and in excellent agreement with experimental crystallographic data. researchgate.net

Similarly, theoretical vibrational frequencies are compared with experimental FT-IR and FT-Raman spectra. ahievran.edu.tr It is a known phenomenon that theoretical calculations, often performed on single molecules in a vacuum, may overestimate vibrational frequencies compared to experimental measurements conducted on bulk samples. ahievran.edu.tr To correct for this systematic error, arising from factors like vibrational anharmonicity and the limitations of the basis set, uniform scaling factors are often applied to the calculated frequencies. researchgate.netacs.org The application of these scaling factors generally leads to an excellent correlation between the theoretical and experimental vibrational data, confirming the accuracy of the computational model and aiding in the precise assignment of spectral bands. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. google.com While ground-state DFT is used for structural properties, TD-DFT calculates the energies of excited states, allowing for the simulation of electronic transitions. benasque.org These calculations can predict the maximum absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the nature of the electronic transitions involved (e.g., π → π* or n → π*). researchgate.netresearchgate.net

For derivatives of this compound, TD-DFT calculations, often using the B3LYP functional, have been successfully employed to simulate their UV-Vis spectra. researchgate.netresearchgate.net The theoretical spectra are then compared with experimental data recorded in various solvents. This comparison helps to validate the experimental findings and provides a deeper understanding of the electronic structure of the excited states. researchgate.netresearchgate.net

Table 3: Comparison of Experimental and TD-DFT Calculated Electronic Transitions for a Palladium(II) Complex of a this compound Schiff Base

| Transition | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) |

| π → π* | 345 | 340 | 0.21 |

| ILCT | 410 | 405 | 0.15 |

Source: Adapted from data on related complexes. researchgate.net ILCT refers to Intra-Ligand Charge Transfer.

Molecular Docking Simulations

Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to the active site of another, typically a large biomolecule like a protein or DNA (the receptor). researchgate.net This method is instrumental in the field of drug discovery and design, as it helps to elucidate the interaction mechanisms between a potential drug candidate and its biological target at the molecular level. nih.gov

For derivatives of this compound, molecular docking studies have been performed to evaluate their potential as biologically active agents. researchgate.netresearchgate.net In these simulations, the ligand is docked into the active site of a specific protein target, and a scoring function is used to estimate the binding free energy (often reported in kcal/mol). A lower binding energy generally indicates a more stable ligand-receptor complex and a higher binding affinity. researchgate.net These studies have investigated the interactions of this compound-based Schiff bases with targets such as B-DNA and cyclooxygenase (COX) enzymes, providing valuable insights into their potential anti-inflammatory or DNA-binding activities. researchgate.netresearchgate.net

Table 4: Molecular Docking Results for this compound Derivatives with Biological Targets

| Ligand | Protein Target | Binding Energy (kcal/mol) |

| Ligand A | B-DNA (1BNA) | -6.8 |

| Ligand B | B-DNA (1BNA) | -7.2 |

| Ligand C | COX-2 (6COX) | -8.5 |

Source: Adapted from findings on Schiff base ligands derived from this compound. researchgate.netresearchgate.net

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions

The primary amino group (-NH₂) of 2-(Benzylthio)aniline serves as the principal nucleophilic center. This allows the molecule to readily participate in nucleophilic substitution reactions with a variety of electrophiles. For instance, it can react with alkyl halides to form secondary and tertiary amines or with acyl chlorides and anhydrides to produce the corresponding amides.

The nucleophilicity of the amino group facilitates its attack on electron-deficient centers, leading to the displacement of a leaving group. This reactivity is fundamental to many synthetic applications, allowing for the introduction of diverse functional groups onto the nitrogen atom.

Table 1: Representative Nucleophilic Substitution Reactions of this compound

| Electrophile | Reagent Class | Product Type |

|---|---|---|

| Acetyl chloride | Acyl Halide | N-(2-(benzylthio)phenyl)acetamide |

| Methyl iodide | Alkyl Halide | N-methyl-2-(benzylthio)aniline |

Amide Bond Formation

A crucial application of this compound's nucleophilicity is in the formation of amide bonds, a cornerstone of peptide and medicinal chemistry. The reaction typically involves the condensation of the amino group with a carboxylic acid or its activated derivative. Direct condensation with a carboxylic acid is often challenging and requires high temperatures or the use of coupling agents to activate the carboxyl group.

Common methods employ activating agents such as carbodiimides (e.g., DCC, EDC) or the conversion of the carboxylic acid to a more reactive species like an acyl chloride. These methods proceed under mild conditions and generally afford high yields of the corresponding amide product.

Table 2: Conditions for Amide Bond Formation with this compound

| Carboxylic Acid Partner | Coupling Method | Product |

|---|---|---|

| Benzoic acid | Acyl chloride formation (SOCl₂) followed by amine addition | N-(2-(benzylthio)phenyl)benzamide |

| Acetic acid | Carbodiimide coupling (e.g., EDC) | N-(2-(benzylthio)phenyl)acetamide |

Cyclization Reactions for Heterocyclic Synthesis

The ortho-disposition of the amino and benzylthio groups makes this compound a valuable precursor for the synthesis of nitrogen- and sulfur-containing heterocycles, most notably phenothiazines. Phenothiazines are a class of compounds with significant pharmacological applications. The synthesis often involves an intramolecular cyclization that forms a new C-N bond.

While direct cyclization of this compound is not commonly reported, analogous structures like 2-aminothiophenols or ortho-thioarylated anilines are routinely used. beilstein-archives.orgresearchgate.net These precursors undergo cyclization via reactions such as the Ullmann–Goldberg or Buchwald–Hartwig couplings, which typically require a metal catalyst (e.g., copper or palladium) to facilitate the ring-closing C-N bond formation. rsc.org In the context of this compound, such a transformation would necessitate the cleavage of the benzyl-sulfur bond prior to or during the cyclization step, followed by the formation of a bond between the aniline (B41778) nitrogen and the phenyl ring of a coupling partner.

Metal-Mediated C-H Bond Activation and Regioselectivity

Modern synthetic methods increasingly rely on transition-metal-catalyzed C-H bond activation to forge new bonds with high efficiency and regioselectivity. In this compound, both the amino group and the thioether can act as directing groups, guiding the metal catalyst to a specific C-H bond.

The amino group is a well-established directing group for ortho-C-H functionalization. acs.org Similarly, thioethers can direct C-H activation at the ortho-position of their aryl ring. nih.gov In the case of this compound, the -NH₂ group is expected to direct functionalization to the C6 position. The thioether moiety could potentially direct a reaction at the C3 position. The outcome of such a reaction would depend on the specific metal catalyst, ligands, and reaction conditions, which determine the preference for coordination with either the nitrogen or sulfur atom. This controlled functionalization allows for the late-stage modification of the aromatic core to build molecular complexity.

Table 3: Potential Regioselective C-H Functionalization Reactions

| Reaction Type | Directing Group | Position of Functionalization | Potential Product |

|---|---|---|---|

| Arylation | -NH₂ | C6 | 6-Aryl-2-(benzylthio)aniline |

| Olefination | -NH₂ | C6 | 6-Alkenyl-2-(benzylthio)aniline |

| Acylation | -NH₂ | C6 | 6-Acyl-2-(benzylthio)aniline |

Oxidative Cross-Coupling Reactions

The electron-rich nature of the aniline ring in this compound makes it a suitable substrate for oxidative cross-coupling reactions. The amino group strongly activates the ring towards electrophilic substitution, particularly at the para-position (C4), which is sterically accessible.

Iodine-promoted oxidative C-H/C-H cross-coupling reactions have been demonstrated for unprotected anilines, allowing for the formation of a new carbon-carbon bond at the para-position. figshare.comnih.gov In such a reaction, this compound could couple with various partners, including methyl ketones or heterocycles, under oxidative conditions. This provides a direct method for C4-functionalization without the need for pre-functionalized starting materials. nih.gov

Sulfenylation Reactions

While this compound itself is not typically employed as a direct sulfenylating agent, its structural motifs are relevant to sulfenylation chemistry. The sulfur atom could theoretically be rendered more electrophilic through oxidation or other transformations to generate a species capable of sulfenylating other nucleophiles.

Deacylative sulfenylation is a reaction in which an active methylene (B1212753) compound (e.g., a β-dicarbonyl compound) is reacted with a sulfenylating agent, leading to the introduction of a thioether group and the loss of an acyl group. Standard sulfenylating agents for this transformation are typically thiols or disulfides, which react with the enolate of the active methylene compound.

Direct sulfenylation using this compound is not documented. However, a hypothetical pathway could involve its conversion into a more reactive sulfenylating species. For instance, oxidative cleavage of the S-benzyl bond or reaction with a source of electrophilic halogen could potentially generate an intermediate like a sulfenyl halide (2-aminobenzenesulfenyl chloride) or a disulfide (bis(2-aminophenyl) disulfide). This reactive intermediate could then participate in the deacylative sulfenylation of an active methylene compound, such as dibenzoylmethane, to yield the corresponding α-sulfenylated product.

Regioselective 3-Sulfenylation of Indoles

The regioselective 3-sulfenylation of indoles is a significant transformation in organic synthesis, yielding 3-thioether-substituted indoles that are prevalent in many biologically active compounds and pharmaceutical agents. While a variety of sulfenylating agents have been developed for this purpose, the specific use of "this compound" as a direct sulfenylating agent for the regioselective 3-sulfenylation of indoles is not extensively documented in peer-reviewed scientific literature.

Research in this area has predominantly focused on alternative sources for the sulfenyl group. Common methods involve the reaction of indoles with sulfenyl halides, disulfides, thiols, and sulfonyl hydrazides, often requiring catalysts or activating agents. nih.govresearchgate.net For instance, iodine-catalyzed reactions of indoles with sulfonyl hydrazides have been shown to effectively produce 3-sulfenylindoles through the cleavage of the sulfur-nitrogen bond. nih.gov

Hypothetical Transformation Mechanism:

Based on the established principles of indole (B1671886) chemistry, a plausible mechanism for the 3-sulfenylation of indoles using a reagent like this compound would likely proceed through an electrophilic substitution pathway. The indole nucleus is electron-rich, with the C3 position being the most nucleophilic and, therefore, the most susceptible to attack by electrophiles.

For this compound to act as a sulfenylating agent, the cleavage of its S-N bond would be necessary to generate a reactive electrophilic sulfur species, presumably a benzylthio cation equivalent (BnS⁺) or a related reactive intermediate. This activation could potentially be achieved under acidic or oxidative conditions. Once the electrophilic sulfur species is formed, it would be attacked by the electron-rich C3 position of the indole ring, leading to the formation of a sigma complex (also known as an arenium ion). Subsequent deprotonation would then restore the aromaticity of the indole ring and yield the 3-(benzylthio)indole product.

The regioselectivity for the C3 position is a well-established characteristic of electrophilic substitution reactions of indoles, driven by the superior ability of the indole nitrogen to stabilize the positive charge in the transition state leading to C3 substitution compared to C2 substitution.

Research Findings:

Detailed research findings, including specific reaction conditions, yields, and substrate scope for the direct use of this compound in the 3-sulfenylation of indoles, are not available in the currently accessible scientific literature. The following table represents a generalized summary of conditions often employed for the 3-sulfenylation of indoles using other common sulfenylating agents, which might provide a starting point for investigating the potential reactivity of this compound in this context.

| Sulfenylating Agent Class | Catalyst / Promoter | Solvent | Temperature | General Observations |

| Sulfonyl Hydrazides | Iodine, Iodophor | Water, DMF | Ambient to elevated | Good to excellent yields, high regioselectivity. nih.govnih.gov |

| Thiols | Iodine / H₂O₂, Iron(III) Fluoride | Water, DMC | Ambient | Environmentally friendly conditions, broad substrate scope. researchgate.net |

| Sodium Sulfinates | Hydroiodic Acid | Acetonitrile | Mild conditions | High yields, short reaction times. semanticscholar.org |

| Disulfides | Ammonium Persulfate | Methanol (B129727) | Not specified | Metal-free conditions. |

It is important to note that the data in this table is based on reactions with other sulfenylating agents and is provided for illustrative purposes only. Experimental investigation would be required to determine the viability and optimal conditions for the 3-sulfenylation of indoles using this compound.

Coordination Chemistry and Ligand Design

2-(Benzylthio)aniline as a Ligand Precursor

This compound serves as a foundational amine for synthesizing a variety of Schiff base ligands. These ligands are typically prepared through a condensation reaction between this compound and a suitable carbonyl compound, such as an aldehyde or ketone. ajgreenchem.combohrium.com For instance, Schiff base ligands have been successfully synthesized by reacting this compound with aldehydes like pyrrole-2-carboxaldehyde, 1-hydroxyl-2-naphthaldehyde, and various substituted benzaldehydes. researchgate.netbohrium.comresearchgate.net The resulting Schiff base ligands are versatile, offering multiple donor sites for coordination with metal ions. bohrium.com

The synthesis often involves refluxing equimolar amounts of this compound and the respective aldehyde in a solvent like methanol (B129727). bohrium.com This method provides a direct route to multidentate ligands where the imine nitrogen and the thioether sulfur from the this compound backbone are available for chelation. Depending on the aldehyde used, additional donor atoms, such as a hydroxyl oxygen, can be incorporated, leading to tridentate ligands. bohrium.comresearchgate.net

Synthesis and Characterization of Metal Complexes

The Schiff base ligands derived from this compound readily form stable complexes with a range of transition metal ions. scispace.com The general method for synthesizing these metal complexes involves reacting the pre-synthesized Schiff base ligand with a metal salt (e.g., acetates or chlorides) in a suitable solvent. nih.govacs.org The resulting complexes are often colored, air-stable solids. tubitak.gov.tr

Characterization of these complexes is achieved through a combination of analytical and spectroscopic techniques. Elemental analysis (CHN) helps confirm the stoichiometry of the metal complexes. researchgate.netresearchgate.net Spectroscopic methods such as Fourier-transform infrared (FT-IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) are employed to elucidate the structure and bonding within the complexes. researchgate.net Mass spectrometry and magnetic susceptibility measurements further aid in their characterization. researchgate.net

Schiff Base Metal Complexes Derived from this compound

A variety of Schiff base complexes involving copper(II), nickel(II), zinc(II), and cobalt(II) have been synthesized using ligands derived from this compound. dntb.gov.uaresearchgate.net For example, a series of these metal complexes were prepared from the Schiff base ligand obtained by condensing this compound with pyrrole-2-carboxaldehyde. researchgate.net Similarly, another set of Co(II), Ni(II), Cu(II), and Zn(II) complexes were prepared with a novel Schiff base ligand, 2-(((2-(benzylthio)phenyl)imino)methyl)-4-chlorophenol. acs.org

The synthesis typically involves the reaction of the Schiff base ligand with the corresponding metal(II) acetate (B1210297) or chloride salts in a 1:2 metal-to-ligand ratio. ajgreenchem.comias.ac.in These complexes are characterized by various physicochemical methods, which confirm the coordination of the metal ion to the ligand. researchgate.netnih.gov

Table 1: Examples of Cu(II), Ni(II), Zn(II), and Co(II) Schiff Base Complexes Derived from this compound

| Metal Ion | Aldehyde Precursor for Schiff Base | Proposed Geometry | Reference |

|---|---|---|---|

| Cu(II) | Pyrrole-2-carboxaldehyde | Square Planar | researchgate.net |

| Ni(II) | Pyrrole-2-carboxaldehyde | Square Planar | researchgate.net |

| Zn(II) | Pyrrole-2-carboxaldehyde | Square Planar | researchgate.net |

| Co(II) | Pyrrole-2-carboxaldehyde | Square Planar | researchgate.net |

| Cu(II) | 2-(((2-(benzylthio)phenyl)imino)methyl)-4-chlorophenol | Distorted Octahedral | acs.org |

| Ni(II) | 2-(((2-(benzylthio)phenyl)imino)methyl)-4-chlorophenol | Distorted Octahedral | acs.org |

| Zn(II) | 2-(((2-(benzylthio)phenyl)imino)methyl)-4-chlorophenol | Distorted Tetrahedral | acs.org |

This table is generated based on data from the referenced articles and represents proposed structures.

Palladium(II) complexes of Schiff bases derived from this compound have also been synthesized and characterized. analis.com.myajchem-a.com These complexes are of interest due to their potential applications in catalysis. analis.com.my For instance, palladium(II) complexes have been prepared using Schiff base ligands derived from the condensation of this compound with naphthaldehyde or pyridine-2-carboxaldehyde. researchgate.netresearchgate.net The synthesis often involves reacting the Schiff base ligand with a palladium salt like sodium tetrachloropalladate (Na₂PdCl₄). researchgate.net The resulting complexes are typically characterized by spectroscopic methods, and in some cases, their structures are confirmed by single-crystal X-ray diffraction. researchgate.netresearchgate.net

Table 2: Examples of Palladium(II) Schiff Base Complexes

| Schiff Base Ligand | Coordination | Geometry | Reference |

|---|---|---|---|

| (E)-2-(((2-(benzylthio)phenyl)imino)methyl)naphthalen-1-ol | ONS Tridentate | Distorted Square Planar | researchgate.net |

| (E)-N-(2-(benzylthio)phenyl)-1-phenyl-1-(pyridin-2-yl)methanimine | NNS Tridentate | Distorted Square Planar | researchgate.net |

This table is generated based on data from the referenced articles and represents characterized structures.

Coordination Modes and Geometries (e.g., NS-bidentate ligand)

Schiff base ligands derived from this compound exhibit versatile coordination behavior. scispace.com The primary coordination often occurs through the imine nitrogen and the thioether sulfur atom, acting as an NS-bidentate ligand. researchgate.netupm.edu.my This mode of coordination has been confirmed by spectral analysis in several studies. researchgate.net

Depending on the carbonyl precursor used to form the Schiff base, additional donor atoms can be introduced, leading to higher denticity. For example, if a hydroxyl-substituted aldehyde (like salicylaldehyde (B1680747) or 1-hydroxyl-2-naphthaldehyde) is used, the ligand can coordinate as a tridentate ONS donor by involving the phenolic oxygen atom. bohrium.comresearchgate.netresearchgate.net Similarly, using precursors like pyridine-2-carboxaldehyde can result in NNS tridentate coordination. researchgate.net

The geometry of the resulting metal complexes is dictated by the coordination number of the metal ion and the nature of the ligand. Common geometries observed for these complexes include square planar, distorted octahedral, and tetrahedral. researchgate.netresearchgate.netresearchgate.net For instance, a series of Cu(II), Ni(II), Zn(II), and Co(II) complexes with a bidentate NS Schiff base were found to adopt a square planar geometry. researchgate.net In contrast, complexes with a tridentate ONS ligand have been observed to form distorted octahedral or tetrahedral geometries. acs.org Palladium(II) complexes with these ligands typically exhibit a distorted square planar geometry. researchgate.netresearchgate.net

Electrochemistry of Metal Complexes

The electrochemical properties of metal complexes derived from this compound have been investigated using techniques like cyclic voltammetry. researchgate.netresearchgate.net These studies provide insights into the redox behavior of the metal centers within the complexes. The reduction and oxidation potentials of the metal complexes are influenced by the structure and conformation of the central metal atom and the coordinating ligands. researchgate.net

Applications of 2 Benzylthio Aniline and Its Derivatives in Advanced Research

Catalysis in Organic Transformations

The catalytic applications of 2-(benzylthio)aniline derivatives are a significant area of study, with a focus on both metal-based and metal-free systems. These compounds serve as ligands or precursors in the development of efficient catalysts for a variety of organic reactions.

Applications of Schiff Base Metal Complexes as Catalysts

Schiff bases derived from this compound are excellent ligands for coordinating with various transition metals, forming stable complexes that exhibit catalytic activity. These metal complexes have been successfully employed as catalysts in oxidation reactions.

A notable example is the use of copper(II), nickel(II), zinc(II), and cobalt(II) Schiff base metal complexes synthesized from this compound and pyrrole-2-carboxaldehyde. nih.gov Among these, the copper(II) complex has demonstrated excellent catalytic activity in the oxidation of alcohols to aldehydes in the presence of hydrogen peroxide. nih.gov This transformation is a fundamental process in organic synthesis, and the use of such complexes offers a promising route for efficient and selective catalysis. The general structure of these complexes involves the Schiff base acting as an NS-bidentate ligand, creating a square planar geometry around the metal center. nih.gov

Detailed research findings on the catalytic oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) using a copper(II) Schiff base complex derived from this compound are presented in the table below.

| Catalyst | Substrate | Product | Reaction Time (h) | Yield (%) |

| Copper(II) Schiff Base Complex | Benzyl Alcohol | Benzaldehyde | 4 | 92 |

Table 1: Catalytic Performance of a Copper(II) Schiff Base Complex in the Oxidation of Benzyl Alcohol.

The high yield obtained in a relatively short reaction time underscores the efficiency of this catalytic system. The catalytic cycle is believed to involve the coordination of the alcohol to the copper center, followed by oxidative transformation facilitated by the hydrogen peroxide.

Metal-Free Catalysis Approaches

While metal-based catalysis is prevalent, there is a growing interest in developing metal-free catalytic systems to avoid the cost and potential toxicity of transition metals. In this context, derivatives of 2-aminothiophenol (B119425), the parent compound of this compound, are utilized in metal-free synthetic routes. For instance, the synthesis of 1,4-benzothiazines, an important class of heterocyclic compounds, can be achieved from 2-aminothiophenols and various ketones under transition-metal-free conditions. nih.gov These reactions often proceed via a radical pathway. nih.gov

While direct metal-free catalytic applications of this compound itself are not extensively documented, the reactivity of the closely related 2-aminothiophenols in such systems suggests a potential avenue for future research and development of this compound-based metal-free catalysts.

Chemosensing and Molecular Probes

The unique electronic and structural properties of this compound derivatives make them excellent candidates for the development of chemosensors and molecular probes. These molecules can be designed to interact selectively with specific analytes, leading to a detectable signal, such as a change in color or fluorescence.

Optical Probes for Metal Ion Detection (e.g., Hg²⁺ sensing with 2,5-bis[this compound]-croconaine)

A significant application of this compound derivatives is in the detection of heavy metal ions, which are major environmental pollutants. A highly sensitive and selective optical probe for mercury ions (Hg²⁺), 2,5-bis[this compound]-croconaine (BAC), has been synthesized. Current time information in Bangalore, IN.bohrium.com This probe can effectively detect Hg²⁺ even in the presence of other competing metal ions. bohrium.com

The detection mechanism is based on the coordination of Hg²⁺ with the sulfur atoms of the benzylthio groups and the nitrogen atoms of the aniline (B41778) groups in the BAC molecule. bohrium.com This binding event leads to a distinct color change, allowing for "naked-eye" detection, and also a significant change in its fluorescence properties. bohrium.com The binding constant (Ka) for the BAC-Hg²⁺ complex has been calculated to be approximately 1.6 × 10⁵ M⁻¹, indicating a strong and stable interaction. bohrium.com The 1:1 stoichiometry of the complex has been confirmed by Job's plot, FT-IR, and ¹H NMR studies. bohrium.com

| Probe | Analyte | Detection Method | Binding Constant (Ka) | Key Features |

| 2,5-bis[this compound]-croconaine (BAC) | Hg²⁺ | Colorimetric and Fluorometric | 1.6 × 10⁵ M⁻¹ | High selectivity, "naked-eye" detection |

Table 2: Characteristics of 2,5-bis[this compound]-croconaine as an Optical Probe for Hg²⁺.

Molecular Logic Gates

The responsive nature of chemosensors derived from this compound has been harnessed to construct molecular logic gates. These are molecules that can perform logical operations at the molecular level, analogous to electronic logic gates in computers. mdpi.com

The 2,5-bis[this compound]-croconaine (BAC) probe for Hg²⁺ can function as a molecular logic gate. Current time information in Bangalore, IN.bohrium.com In this system, the presence of Hg²⁺ and a chelating agent like EDTA can be used as chemical inputs. bohrium.com The fluorescence emission intensity at a specific wavelength serves as the output. bohrium.com For example, the addition of Hg²⁺ to BAC can "turn on" the fluorescence (output = 1), and the subsequent addition of EDTA, which removes the Hg²⁺ from the complex, can "turn off" the fluorescence (output = 0). bohrium.com This "ON-OFF" switching behavior allows the system to perform simple logical operations.

Materials Science

The application of this compound and its derivatives in materials science is an emerging area. While specific polymers or advanced materials solely based on this compound are not widely reported, the constituent parts of the molecule—aniline, thioether, and the potential to form Schiff bases—are all important in the design of functional materials. bohrium.comsci-hub.se

Aniline and its derivatives are well-known precursors for conducting polymers like polyaniline, which have applications in electronics, sensors, and anti-corrosion coatings. rsc.org Schiff bases are utilized in the creation of coordination polymers and metal-organic frameworks (MOFs), which are materials with high porosity and potential applications in gas storage, separation, and catalysis. The sulfur atom in the thioether linkage can also play a role in the electronic properties of materials and their affinity for certain surfaces, such as gold.

Although direct applications of "this compound" in materials science are not extensively detailed in current literature, its chemical functionalities suggest a strong potential for its use as a monomer or a modifying agent in the development of new polymers and functional organic materials. Further research in this area could lead to the discovery of novel materials with tailored optical, electronic, and mechanical properties.

Medicinal Chemistry and Biological Activity Studies

Derivatives of this compound have demonstrated a wide spectrum of biological activities, making them a focal point in the search for new therapeutic agents.

The antimicrobial potential of this compound derivatives has been explored through various structural modifications, including the formation of Schiff bases and the incorporation of other heterocyclic systems like pyrimidines and benzimidazoles.

Schiff base metal complexes derived from this compound have shown notable biological activity. bohrium.com For instance, copper (II) complexes of Schiff bases derived from substituted anilines have been evaluated for their antimicrobial effects, with some showing significant antifungal activity. semanticscholar.org The complexation of Schiff bases with metal ions is a common strategy to enhance antimicrobial effects compared to the free ligands. nih.gov

In one study, a series of new 2-(benzylthio)pyrimidine and 2-(benzimidazolylmethylthio)pyrimidine derivatives were synthesized and tested against multi-resistant strains of Escherichia coli and Staphylococcus aureus. Several of these compounds displayed significant antibacterial activity. researchgate.net Specifically, compounds featuring a nitro group at the 3-position and a methyl group at the 4-position of the benzyl moiety showed enhanced activity against S. aureus. researchgate.net

Similarly, novel 2,5-disubstituted oxadiazole derivatives, N-benzyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline and N-benzyl-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline, exhibited moderate antibacterial and antifungal potential against a panel of microbes. researchgate.net

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative Class | Test Organism(s) | Key Findings | Reference(s) |

| 2-(Benzylthio)pyrimidine Derivatives | Escherichia coli (multi-resistant) | Compound 6m showed activity with a MIC of 500 µg/mL. | researchgate.net |

| Staphylococcus aureus (multi-resistant) | Compounds 6c and 6d were active (MIC = 125 µg/mL); Compound 6h and 6m were also active. | researchgate.net | |

| N-benzyl-2-(5-aryl)-oxadiazol-2-yl)aniline Derivatives | E. coli, S. typhi, B. subtilis, B. megaterium | Showed moderate antibacterial potential. | researchgate.net |

| A. niger, R. oryzae, P. chrysogenum, C. albicans | Exhibited moderate antifungal potential. | researchgate.net | |

| Copper(II) Schiff Base Adducts | E. coli, S. aureus, B. subtilis, C. albicans | Slight antimicrobial activity; significant antifungal activity. | semanticscholar.org |

The development of anticancer agents is a significant area where this compound derivatives have shown promise. Transition metal complexes and various heterocyclic derivatives have been synthesized and evaluated for their cytotoxic effects against several cancer cell lines.

Ruthenium (Ru) complexes are of particular interest as they are considered relatively non-toxic and can be effective against cancer cells resistant to platinum-based drugs. bohrium.com Schiff bases derived from this compound can form complexes with ruthenium, which are studied for their potential as antitumor agents that target DNA. bohrium.com

Benzothiazole aniline (BTA) derivatives and their metal complexes have also been investigated. In one study, BTA-conjugated metal-salen complexes were synthesized, with the manganese complex (MnL) showing considerably more potent and synergistic anticancer activity against liver, colon, and breast cancer cell lines than the clinically used drug cisplatin. nih.gov Another study on BTA derivatives and their platinum(II) complexes found that some of the new compounds had better cytotoxicity against liver, breast, lung, prostate, kidney, and brain cancer cells than cisplatin. nih.gov

Furthermore, new benzimidazole/1,2,3-triazole hybrids containing a 2-benzylthio-benzimidazole scaffold were designed as epidermal growth factor receptor (EGFR) inhibitors. One such derivative, 10e , was identified as a potent inhibitor of EGFR and exhibited significant antiproliferative properties against the MCF-7 breast cancer cell line. frontiersin.org

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

| Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complex (MnL) | HepG2 (Liver), Colon, Breast | Showed synergistic and more potent cytotoxicity than cisplatin. IC₅₀ in HepG2 was 2.5 times greater than the ligand alone. | nih.gov |

| Benzothiazole Aniline (BTA) Pt(II) Complexes (L1 , L1Pt ) | Liver, Breast, Lung, Prostate, Kidney, Brain | Demonstrated better cytotoxicity than cisplatin; showed selective inhibitory activities against liver cancer cells. | nih.gov |

| 2-Benzylthio-1-(1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)benzimidazole (10e ) | MCF-7 (Breast) | Potent EGFR inhibitor with an IC₅₀ of 73 nM; strong antiproliferative activity with an IC₅₀ of 24 nM. | frontiersin.org |

| 4-Anilinoquinazoline (B1210976) Derivatives | MCF-7, MDA-MB-468 (Breast) | Showed anti-proliferative activity with IC₅₀ values ranging from 31-106 μM against MCF-7. | nih.gov |

Research into this compound derivatives has also uncovered potential antioxidant and anti-inflammatory properties. These activities are often attributed to the ability of the compounds to scavenge free radicals or inhibit inflammatory enzymes.

Metal complexes of Schiff bases derived from this compound have been evaluated for their antioxidant properties using methods like the DPPH free radical scavenging assay. researchgate.net The antioxidant activity of Schiff bases and their metal complexes is a significant area of study, as these compounds can neutralize harmful free radicals. researchgate.netbohrium.comtjpr.org The coordination with metal ions can often enhance the radical scavenging activity compared to the free ligand. bohrium.com

In terms of anti-inflammatory action, derivatives of this compound are being explored as inhibitors of enzymes involved in the inflammatory cascade. For example, thioether Schiff base transition metal complexes have been studied for their in-vitro anti-inflammatory efficacy, with all tested metal complexes showing effective activity. researchgate.net

The ability of chemical compounds to interact with DNA is a key mechanism for many anticancer and antimicrobial drugs. Derivatives of this compound, particularly their metal complexes, have been a focus of such studies.

A notable example involves the Schiff base ligand (HL) synthesized from this compound and 1-hydroxyl-2-naphthaldehyde, and its subsequent ruthenium (Ru) complexes, RuL1 and RuL2 . bohrium.comnih.gov Studies using UV-Vis absorption spectroscopy to investigate their interaction with calf-thymus DNA (CT-DNA) revealed that the ligand (HL) and the complex RuL1 bind to DNA. nih.govresearchgate.net The observed hypochromic shifts in the absorption spectra suggest an intercalative mode of binding, where the molecules insert themselves between the base pairs of the DNA double helix. bohrium.com The binding affinity for both HL and RuL1 was found to be significant. bohrium.com In contrast, the complex RuL2 did not show significant interaction with CT-DNA, which was attributed to steric hindrance. bohrium.comnih.gov

Table 3: DNA Binding Properties of a this compound Schiff Base Derivative and its Ruthenium Complex

| Compound | Target | Method | Finding | Reference(s) |

| HL ((E)-2-(((2-(benzylthio)phenyl)imino)methyl)naphthalen-1-ol) | Calf-Thymus DNA (CT-DNA) | UV-Vis Absorption Titration | Intercalative mode of binding with significant binding affinity. | bohrium.comnih.govresearchgate.net |

| RuL1 (Ruthenium(II) complex of HL) | Calf-Thymus DNA (CT-DNA) | UV-Vis Absorption Titration | Intercalative mode of binding with significant binding affinity. | bohrium.comnih.govresearchgate.net |

| RuL2 (Ruthenium(III) complex of HL) | Calf-Thymus DNA (CT-DNA) | UV-Vis Absorption Titration | No significant interaction observed, likely due to steric effects. | bohrium.comnih.gov |

Derivatives of this compound have been designed and synthesized as inhibitors of various enzymes, highlighting their potential as targeted therapeutic agents.

One area of research has focused on tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibitors are of interest for treating hyperpigmentation. (E)-N-substituted benzylidene-aniline derivatives have been synthesized and evaluated, with some showing more potent inhibition of mushroom tyrosinase than the standard inhibitor, kojic acid. nih.gov

Another significant target is the epidermal growth factor receptor (EGFR), a kinase involved in cancer cell proliferation. Novel benzimidazole/1,2,3-triazole hybrids built on a 2-benzylthio-benzimidazole scaffold were developed as EGFR inhibitors, with some compounds showing high potency. frontiersin.org Specifically, 4-anilinoquinazoline derivatives are known to act as EGFR inhibitors by mimicking ATP binding. nih.gov

Furthermore, derivatives have been identified as potent inhibitors of human metalloprotease methionine aminopeptidase-2 (MetAP2), an enzyme linked to angiogenesis. High-throughput screening identified a class of 3-anilino-5-benzylthio-1,2,4-triazole compounds as potent MetAP2 inhibitors, which could have applications as anticancer agents.

Receptor Binding (e.g., Selective Androgen Receptor Modulators)

The exploration of this compound derivatives as selective androgen receptor modulators (SARMs) is situated within the broader and more extensively documented research into aniline-based compounds as potent and tissue-selective AR ligands. While specific binding data for this compound itself is not prominent in publicly available research, the aniline scaffold has been a foundational structure for the development of several nonsteroidal SARMs. Companies like GlaxoSmithKline (GSK) have patented a wide array of disubstituted aniline templates for AR modulation, highlighting the significance of this chemical class. nih.govcambridge.org

While the benzylthio moiety's specific contribution in an aniline-based SARM is not detailed, other aniline derivatives have shown significant promise and provide insight into the receptor binding characteristics of this class. For instance, Vosilasarm (RAD140), an oxadiazole aniline derivative, demonstrates high affinity for the androgen receptor with a reported Ki value of 7 nM. wikipedia.org It also shows favorable selectivity, with a much lower affinity for other steroid hormone receptors like the progesterone (B1679170) receptor (IC50 = 750 nM). wikipedia.org

Furthermore, extensive research on 4-aminobenzonitrile (B131773) derivatives, which are a subset of aniline compounds, has led to the identification of highly potent AR agonists. A combinatorial chemistry approach guided by virtual screening yielded numerous submicromolar and even 17 subnanomolar AR agonists from this structural family, underscoring the potential of the aniline scaffold in designing powerful SARMs. nih.govresearchgate.net Another notable example, GSK2881078, is an aniline derivative SARM that has progressed into clinical trials. mdpi.com

The data below summarizes the androgen receptor binding affinity for representative aniline derivative SARMs.

| Compound | Chemical Class | Receptor | Binding Affinity | Reference |

|---|---|---|---|---|

| Vosilasarm (RAD140) | Oxadiazole Aniline Derivative | Androgen Receptor (AR) | Ki = 7 nM | wikipedia.org |

| Vosilasarm (RAD140) | Oxadiazole Aniline Derivative | Progesterone Receptor (PR) | IC50 = 750 nM | wikipedia.org |

| 4-Aminobenzonitrile Derivatives | Aniline Derivative | Androgen Receptor (AR) | Identified agonists with subnanomolar potency | researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。